

FD-838 literature review for novel researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FD-838**

Cat. No.: **B15587308**

[Get Quote](#)

An In-depth Literature Review of Vidofludimus Calcium (IMU-838) for Novel Researchers

Introduction

Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug under investigation for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS). It represents a next-generation selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines in metabolically activated lymphocytes. By inhibiting DHODH, vidofludimus calcium selectively targets and reduces the proliferation of pathogenic T and B cells without causing broad immunosuppression. Furthermore, it has a unique dual mechanism of action, as it also activates the neuroprotective transcription factor, nuclear receptor related 1 (Nurr1). This technical guide provides a comprehensive review of the available literature on vidofludimus calcium, including its mechanism of action, key experimental data, and clinical trial outcomes, to serve as a foundational resource for researchers in the field.

It is important to note that the identifier "**FD-838**" is associated with other distinct chemical entities. One is a natural product, an alkaloid isolated from fungi like *Hericium erinaceum* and *Aspergillus fumigatus*, which has shown antifungal, antileishmanial, and moderate anticancer properties.^{[1][2]} Another is a systemically delivered bacterial immunotherapy designated ACTM-838, which is in early-stage clinical development for the treatment of solid tumors.^{[3][4]} This review will focus exclusively on the clinical-stage autoimmune disease drug candidate, vidofludimus calcium (IMU-838).

Mechanism of Action

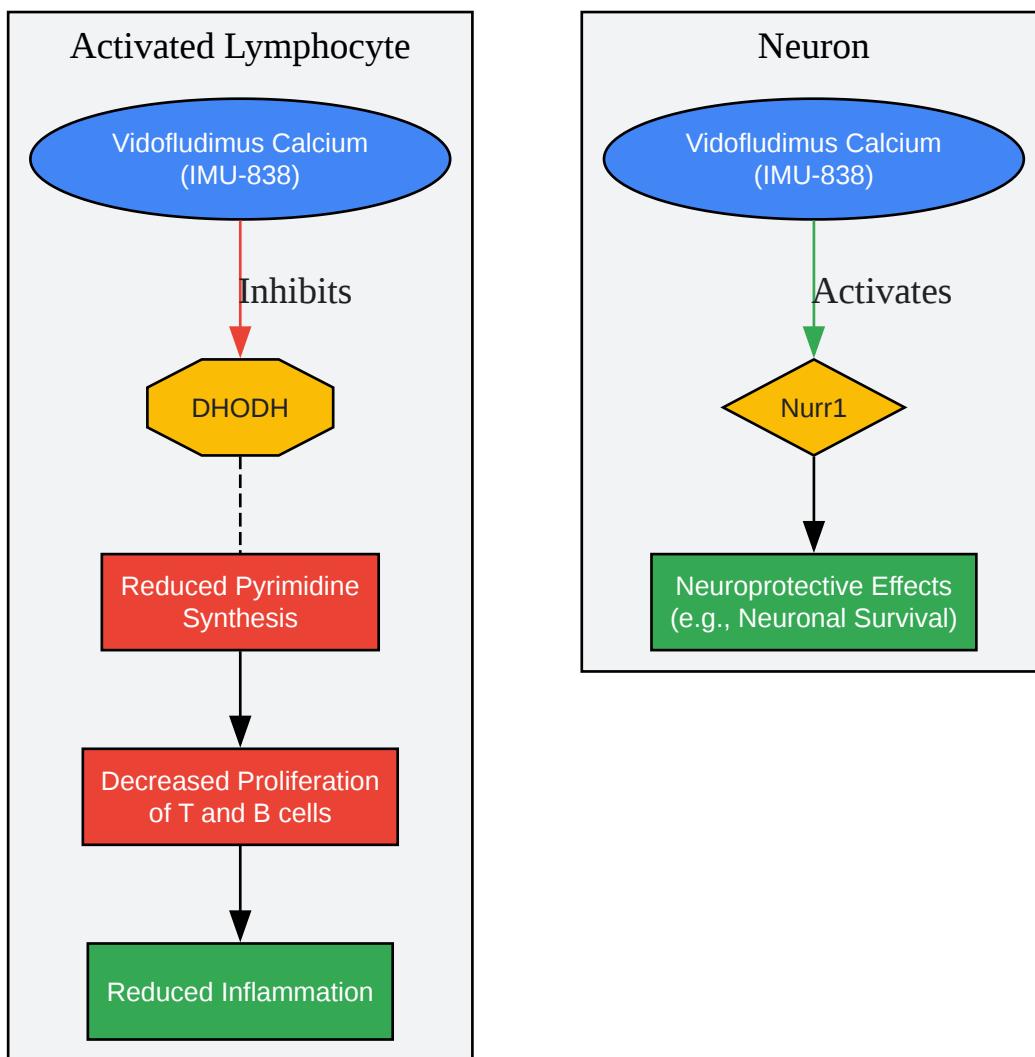
Vidofludimus calcium exerts its therapeutic effects through a dual mechanism of action that combines anti-inflammatory and neuroprotective properties.

1. Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH):

Vidofludimus, the active form of IMU-838, is a potent and selective inhibitor of the human mitochondrial enzyme DHODH.^[5] This enzyme is a key rate-limiting step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.^[5] Highly activated lymphocytes, such as those involved in autoimmune responses, have a high demand for pyrimidines and rely heavily on this pathway.^[5] By inhibiting DHODH, vidofludimus calcium depletes the pyrimidine pool in these activated immune cells, thereby impeding their proliferation and function. This selective action on hyperactive T and B cells helps to reduce the inflammatory cascades that drive autoimmune diseases like MS, while leaving other immune cells largely unaffected, thus preserving normal immune function.^[6]

2. Activation of Nuclear Receptor Related 1 (Nurr1):

In addition to its anti-inflammatory effects, vidofludimus calcium has been shown to activate the nuclear receptor related 1 (Nurr1).^[7] Nurr1 is a transcription factor with known neuroprotective and anti-neuroinflammatory functions.^[8] Its activation is believed to contribute to the neuroprotective effects observed in preclinical and clinical studies, potentially by promoting neuronal survival and reducing inflammation within the central nervous system.^{[7][8]}



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of Vidofludimus Calcium (IMU-838).

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have demonstrated that vidofludimus calcium has a predictable and dose-proportional pharmacokinetic profile after single and multiple oral doses.

Parameter	Value	Conditions	Citation
Absorption	Well absorbed after single daily doses	Single oral dosing (10-40 mg)	[5]
Food Effect	No significant impact on pharmacokinetics	N/A	[5]
Time to Steady State	~6-8 days	Multiple daily dosing (30-50 mg)	[5]
Accumulation Factor	~2	Multiple daily dosing	[5]
Plasma Half-life (t _{1/2})	~30 hours at steady state	Multiple daily dosing	[5]
Excretion	>1% of administered dose excreted in urine within 24h	Single oral dosing (30-40 mg)	[5]

Table 1: Summary of Pharmacokinetic Parameters for Vidofludimus Calcium (IMU-838).

Clinical Trials and Efficacy

Vidofludimus calcium has been evaluated in several clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS).

Phase 2 EMPhASIS Trial (RRMS)

The EMPhASIS trial (NCT03846219) was a Phase 2, randomized, placebo-controlled study that evaluated the efficacy and safety of different doses of vidofludimus calcium in patients with active RRMS.[6]

Endpoint	10 mg Dose	30 mg Dose	45 mg Dose	Placebo	Citation
Reduction in cumulative number of active MRI lesions at 24 weeks	Not significant	Significant	Significant	N/A	[6]
Reduction in Gd+ lesions at 24 weeks	N/A	78%	74%	N/A	[6]
Confirmed Disability Worsening (24 weeks)	1.6% (all doses)	1.6% (all doses)	1.6% (all doses)	3.7%	[6]

Table 2: Key Efficacy Outcomes from the Phase 2 EMPhASIS Trial.

Phase 2 CALLIPER Trial (PMS)

The CALLIPER trial (NCT05054140) is a Phase 2 study investigating the efficacy and safety of vidofludimus calcium in patients with primary progressive MS (PPMS) and active or non-active secondary progressive MS (SPMS).[7][8][9]

Endpoint	Vidofludimus Calcium (45 mg)	Placebo	Timepoint	Citation
Change in Neurofilament Light Chain (NfL) levels	-6.7%	+15.8%	6 months	[8]
Change in Neurofilament Light Chain (NfL) levels	-10.4%	+6.4%	48 weeks	[8]
Relative risk reduction of 24- week confirmed disability worsening (24wCDW)	20% (overall PMS)	N/A	N/A	[7]
Relative risk reduction of 24- week confirmed disability worsening (24wCDW)	30% (PPMS subgroup)	N/A	N/A	[7]

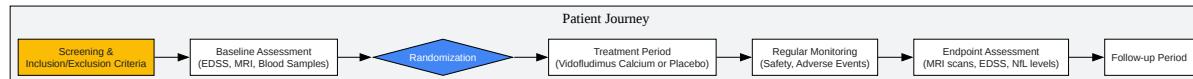
Table 3: Key Efficacy Outcomes from the Phase 2 CALLIPER Trial.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the methodologies for key clinical trial endpoints can be outlined based on standard practices and trial descriptions.

Clinical Trial Workflow: Patient Evaluation and Endpoint Assessment

The following diagram illustrates a generalized workflow for a patient enrolled in a clinical trial for vidofludimus calcium, such as the EMPhASIS or CALLIPER trials.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for clinical trial patient evaluation.

1. Assessment of MRI Lesions (EMPhASIS Trial):

- Objective: To quantify the number of new or enlarging gadolinium-enhancing (Gd+) and combined unique active (CUA) lesions.
- Methodology:
 - Patients undergo brain Magnetic Resonance Imaging (MRI) scans at baseline and at specified intervals (e.g., 24 weeks).
 - A standardized MRI protocol is used to ensure consistency across imaging centers.
 - For Gd+ lesion detection, a gadolinium-based contrast agent is administered intravenously prior to T1-weighted imaging.
 - T2-weighted and FLAIR sequences are also acquired to identify new or enlarging hyperintense lesions.
 - Scans are typically analyzed by a centralized, blinded reading center to minimize bias.
 - The cumulative number of new Gd+ lesions and new/enlarging T2 lesions (constituting CUA lesions) are counted and compared between treatment and placebo groups.

2. Measurement of Neurofilament Light Chain (NfL) (CALLIPER Trial):

- Objective: To measure serum NfL levels as a biomarker of neuro-axonal damage.
- Methodology:
 - Blood samples are collected from patients at baseline and at specified follow-up time points (e.g., 24 and 48 weeks).
 - Serum is isolated from the blood samples through centrifugation.
 - NfL concentrations in the serum are quantified using a highly sensitive immunoassay, such as the Single Molecule Array (Simoa) technology.
 - The percentage change in NfL levels from baseline is calculated for each patient.
 - Statistical analyses are performed to compare the changes in NfL levels between the vidofludimus calcium and placebo groups.

3. Evaluation of Disability Worsening (EMPhASIS and CALLIPER Trials):

- Objective: To assess the time to confirmed disability worsening.
- Methodology:
 - A trained neurologist assesses the patient's neurological disability using the Expanded Disability Status Scale (EDSS) at baseline and at regular intervals throughout the trial.
 - Disability worsening is defined as a pre-specified increase in the EDSS score from baseline (e.g., a 1.0-point increase for patients with a baseline EDSS of 5.5 or less, or a 0.5-point increase for those with a baseline EDSS above 5.5).
 - The worsening must be confirmed at a subsequent visit after a specified period (e.g., 24 weeks) to be considered "confirmed disability worsening."
 - The time from randomization to the first occurrence of confirmed disability worsening is analyzed and compared between the treatment arms.

Safety and Tolerability

Across the Phase 2 trials, vidofludimus calcium has demonstrated a favorable safety and tolerability profile.[6][10] The incidence of adverse events has been generally comparable to that of the placebo group, with no new safety concerns identified.[6]

Conclusion

Vidofludimus calcium (IMU-838) is a promising oral therapeutic candidate for multiple sclerosis, distinguished by its dual mechanism of action that provides both selective immunomodulation and direct neuroprotective effects. Clinical trial data to date have demonstrated its efficacy in reducing inflammatory disease activity in RRMS and slowing disability progression and neurodegeneration in PMS. Its favorable pharmacokinetic profile supports once-daily dosing, and it has been well-tolerated in clinical studies. Ongoing Phase 3 trials (ENSURE-1 and ENSURE-2) will provide more definitive evidence of its long-term efficacy and safety.[10] For novel researchers, vidofludimus calcium represents a significant development in the MS treatment landscape, offering a unique approach that targets both the inflammatory and neurodegenerative aspects of the disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. FD-838 | CAS:110341-78-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. oncotarget.com [oncotarget.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- To cite this document: BenchChem. [FD-838 literature review for novel researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587308#fd-838-literature-review-for-novel-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com